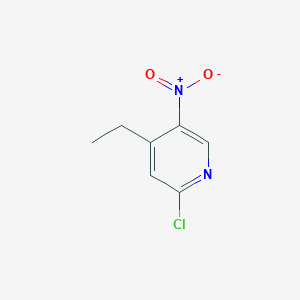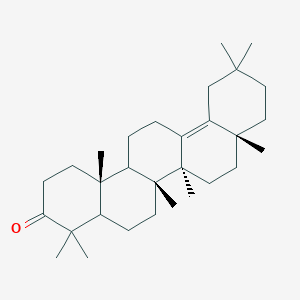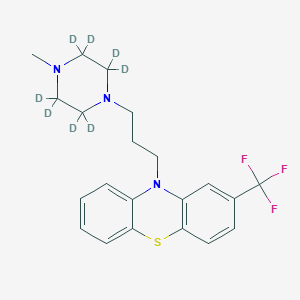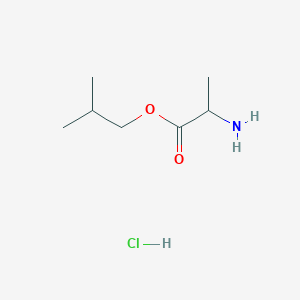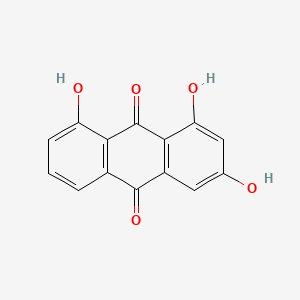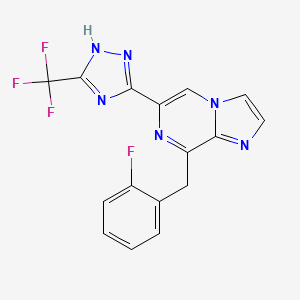
13,14-Dihydro-15-keto-PGE2-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,14-Dihydro-15-keto-Prostaglandin E2-d4 is a deuterium-labeled analog of 13,14-Dihydro-15-keto-Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of 13,14-Dihydro-15-keto-Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry. It is a metabolite of Prostaglandin E2 and is formed via a 15-keto-Prostaglandin E2 intermediate by the enzyme 15-oxo-Prostaglandin Δ13 reductase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves the incorporation of deuterium into the parent compound, 13,14-Dihydro-15-keto-Prostaglandin E2. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
13,14-Dihydro-15-keto-Prostaglandin E2-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
13,14-Dihydro-15-keto-Prostaglandin E2-d4 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Prostaglandin E2 metabolites.
Biology: Studied for its role in various biological pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies .
作用机制
The mechanism of action of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves its interaction with specific enzymes and receptors. It is metabolized by the enzyme 15-oxo-Prostaglandin Δ13 reductase to form its active metabolites. These metabolites can then interact with various molecular targets and pathways, including the prostaglandin receptors, to exert their biological effects .
相似化合物的比较
Similar Compounds
13,14-Dihydro-15-keto-Prostaglandin E2: The parent compound, which is not deuterium-labeled.
13,14-Dihydro-15-keto-Prostaglandin D2: Another metabolite of prostaglandins with similar structural features
Uniqueness
13,14-Dihydro-15-keto-Prostaglandin E2-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
属性
分子式 |
C20H32O5 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i5D2,8D2 |
InChI 键 |
CUJMXIQZWPZMNQ-BQWYWOLISA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC |
规范 SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


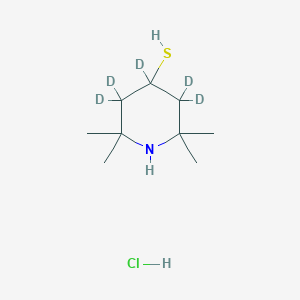
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)


![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)


